molecular formula C21H29N3O7S B2610770 N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872881-47-5

N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2610770
CAS No.: 872881-47-5
M. Wt: 467.54
InChI Key: LRHVWNYDGDFMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates multiple privileged structures, including a cyclohexyl group, a 1,4-benzodioxine moiety, and a 1,3-oxazinan-2-yl ring, which are commonly found in compounds with diverse biological activities. Its complex structure suggests potential as a key intermediate or a bioactive scaffold in drug discovery programs. Researchers can utilize this chemical in high-throughput screening assays to identify potential therapeutic agents or as a building block in the synthesis of more complex molecular libraries. The presence of the sulfonyl group adjacent to the oxazinan ring may facilitate specific interactions with biological targets, such as enzymes or receptors, making it a valuable probe for studying disease mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O7S/c25-20(21(26)23-15-5-2-1-3-6-15)22-14-19-24(9-4-10-31-19)32(27,28)16-7-8-17-18(13-16)30-12-11-29-17/h7-8,13,15,19H,1-6,9-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHVWNYDGDFMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N’-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, as a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing normal enzymatic activity . This inhibition can disrupt key biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on structural motifs and methodologies:

Functional Group Analogues

  • N,O-Bidentate Directing Groups : The compound in , N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, contains an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization. The target compound’s ethanediamide group may serve a similar role, though its sulfonyl and benzodioxine substituents could alter reactivity or coordination behavior .
  • Ethanediamine/Ethanediamide Derivatives : Benzathine benzylpenicillin () incorporates an ethanediamine salt structure, enhancing solubility and stability. In contrast, the target compound’s ethanediamide group may confer different physicochemical properties, such as reduced hydrophilicity, impacting bioavailability .

Hypothetical Physicochemical and Pharmacological Comparison

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzathine Benzylpenicillin
Core Structure Ethanediamide with sulfonyl-benzodioxine and oxazinan Benzamide with N,O-bidentate group Ethanediamine salt of penicillin
Solubility Likely moderate (sulfonyl group may enhance hydrophilicity) Not reported High (due to ionic nature)
Synthetic Complexity High (multiple functional groups requiring sequential modification) Moderate (direct amidation) Industrially optimized
Potential Applications Enzyme inhibition (speculative) Metal-catalyzed C–H activation Antibiotic (broad-spectrum)

Biological Activity

N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, commonly referred to as N-CHX-514, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of N-CHX-514, focusing on its mechanisms as an enzyme inhibitor and therapeutic agent.

Structural Characteristics

N-CHX-514 is characterized by a cyclohexyl group and a benzodioxine moiety linked to an oxazinan derivative. These structural components contribute to its chemical stability and reactivity, making it a candidate for various therapeutic applications. The compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Structural Features

Feature Description
Cyclohexyl Group Enhances lipophilicity and potential membrane permeability.
Benzodioxine Moiety Contributes to chemical stability and reactivity.
Oxazinan Derivative Imparts specific interaction capabilities with biological targets.

Enzyme Inhibition

N-CHX-514 has demonstrated significant biological activity, particularly as an enzyme inhibitor. Research indicates that compounds in this class can effectively inhibit enzymes such as alpha-glucosidase and acetylcholinesterase. The presence of the benzodioxine structure is believed to enhance these inhibitory activities through specific interactions with enzyme active sites.

  • Alpha-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption, making N-CHX-514 a potential candidate for managing diabetes.
  • Acetylcholinesterase Inhibition : Inhibition of this enzyme is relevant for neurodegenerative diseases such as Alzheimer's, where increased acetylcholine levels can improve cognitive function.

Molecular Docking Studies

Preliminary molecular docking studies have shown promising results for N-CHX-514 in targeting specific biological pathways. The binding affinity and specificity towards target enzymes can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique aspects of N-CHX-514:

Compound Name Structure Features Biological Activity Unique Aspects
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxine + SulfonamideAlpha-glucosidase inhibitorSimple structure
5-Halo-5,6-dihydro-4H-1,2-oxazine N-oxidesOxazine ring + Halogen substitutionsReactivity in cycloadditionVersatile reactivity
2-Bromo-N-(un/substituted phenyl)acetamidesAcyclic amides + Bromine substituentVaries based on substitutionDiverse derivatives

Q & A

Q. What are the optimal synthetic routes for N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and how do reaction conditions affect yields?

Methodological Answer : The synthesis of structurally related sulfonamide-oxazinan derivatives involves sequential sulfonylation, cyclization, and amidation steps. For example, sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under pH 9–10 (aq. Na₂CO₃) at room temperature for 3–4 hours is critical to avoid side reactions . Subsequent oxazinan ring formation may require acid catalysis or microwave-assisted heating to improve cyclization efficiency. Final amidation with cyclohexylamine derivatives should be monitored via TLC or HPLC to optimize stoichiometry and reaction time.

Q. How can spectroscopic techniques (e.g., IR, ¹H-NMR) confirm the structural integrity of the compound?

Methodological Answer :

  • IR spectroscopy : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • ¹H-NMR : Confirm the benzodioxin moiety (aromatic protons at δ 6.8–7.2 ppm), oxazinan ring protons (δ 3.5–4.5 ppm for CH₂-N and CH-O groups), and cyclohexyl protons (δ 1.0–2.0 ppm). CHN analysis ensures elemental composition alignment with theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis while minimizing impurities?

Methodological Answer : Apply a factorial design to assess variables like temperature, pH, and reagent ratios. For example, a 2³ factorial design could evaluate the impact of sulfonylation pH (8–10), reaction time (2–4 hours), and solvent polarity on yield and purity. Response surface methodology (RSM) may further refine conditions, as demonstrated in flow-chemistry optimizations for diazomethane derivatives . Statistical tools (e.g., ANOVA) identify significant factors and interactions, reducing iterative trial-and-error approaches.

Q. What mechanistic insights explain the compound’s α-glucosidase or acetylcholinesterase inhibition observed in preliminary assays?

Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the sulfonyl-oxazinan moiety and enzyme active sites. Compare inhibition kinetics (IC₅₀) with structurally similar compounds, such as 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides, which show competitive inhibition via hydrogen bonding with catalytic residues . Enzymatic assays under varied pH and temperature conditions can elucidate thermodynamic parameters (ΔG, ΔH) of inhibition.

Q. How do substituents on the oxazinan ring influence bioactivity and solubility?

Methodological Answer : Synthesize analogs with substituents (e.g., methyl, halogen) at the oxazinan 3-position and evaluate their logP (octanol-water partition coefficient) and aqueous solubility. For example, bulky groups like cyclohexyl may enhance lipophilicity but reduce solubility, requiring formulation studies with co-solvents (e.g., DMSO/PEG mixtures) . Correlate structural variations with in vitro activity using QSAR models to identify critical pharmacophoric features.

Q. What strategies mitigate challenges in purifying hygroscopic intermediates during synthesis?

Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during amidation steps to control moisture. Column chromatography with silica gel modified with triethylamine (for basic compounds) or acetic acid (for acidic byproducts) improves separation. Lyophilization or vacuum drying at ≤40°C prevents decomposition of sulfonamide intermediates .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer : Employ ADMET predictors (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 oxidation of the cyclohexyl group) and hepatotoxicity risks. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target proteins, such as hERG channels, to prioritize analogs with reduced cardiotoxicity .

Experimental Design & Data Analysis

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR)?

Methodological Answer : Unexpected splitting may arise from restricted rotation (e.g., amide bond planarity) or diastereotopic protons in the oxazinan ring. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: sharpening of split signals at elevated temperatures suggests conformational exchange. Compare with computed NMR spectra (e.g., DFT/B3LYP/6-31G*) to validate assignments .

Q. What statistical approaches validate reproducibility in biological assays?

Methodological Answer : Use a nested ANOVA to account for intra- and inter-day variability in enzyme inhibition assays. For IC₅₀ determinations, nonlinear regression (e.g., four-parameter logistic model) with bootstrap resampling (≥1000 iterations) provides robust confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures data integrity .

Specialized Applications

Q. How to design in vivo studies for neuroprotective potential without commercial toxicity data?

Methodological Answer : Prioritize acute toxicity screening in zebrafish embryos (OECD TG 236) to estimate LD₅₀. For neuroprotection, use rotenone-induced Parkinson’s disease models in C. elegans, monitoring dopamine neuron viability via GFP reporters. Dose-response studies (1–100 µM) with pharmacokinetic profiling (LC-MS/MS) ensure CNS bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.